molecular formula C8H6N2O2 B3099721 5-Hydroxy-3-(3-pyridyl)isoxazole CAS No. 1354939-73-3

5-Hydroxy-3-(3-pyridyl)isoxazole

Cat. No.: B3099721
CAS No.: 1354939-73-3
M. Wt: 162.15 g/mol
InChI Key: ZNACOKOVLHIQSC-UHFFFAOYSA-N
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Description

5-Hydroxy-3-(3-pyridyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-Hydroxy-3-(3-pyridyl)isoxazole are not fully explored yet. The nature of these interactions often depends on the specific substitutions on the isoxazole ring .

Cellular Effects

Isoxazole derivatives have shown a wide range of effects on various types of cells and cellular processes . They have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Isoxazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Other isoxazole derivatives have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Isoxazoles can be synthesized via different pathways, most commonly through the (3 + 2) cycloaddition reaction of an alkyne and a nitrile oxide .

Transport and Distribution

The transport and distribution of isoxazole derivatives can depend on various factors, including any transporters or binding proteins they interact with, as well as effects on their localization or accumulation .

Subcellular Localization

The subcellular localization of isoxazole derivatives can be influenced by various factors, including any targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3-(3-pyridyl)isoxazole can be achieved through various methods. One common approach involves the [3+2] cycloaddition reaction of nitrile oxides with alkynes. This reaction is typically catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . Another method involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. Metal-free synthetic routes are also being explored to reduce the environmental impact and improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3-(3-pyridyl)isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: Substitution reactions can introduce new functional groups to the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-3-(3-pyridyl)isoxazole is unique due to the presence of both hydroxyl and pyridyl groups, which enhance its biological activity and make it a versatile building block for the synthesis of more complex molecules. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug discovery .

Properties

IUPAC Name

3-pyridin-3-yl-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8-4-7(10-12-8)6-2-1-3-9-5-6/h1-5,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNACOKOVLHIQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=O)ON2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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